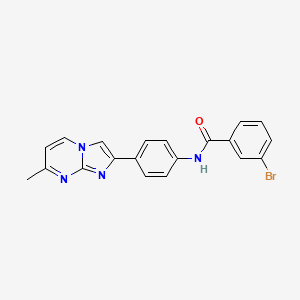

SARS-CoV-2 nsp13-IN-4

描述

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

属性

分子式 |

C20H15BrN4O |

|---|---|

分子量 |

407.3 g/mol |

IUPAC 名称 |

3-bromo-N-[4-(7-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide |

InChI |

InChI=1S/C20H15BrN4O/c1-13-9-10-25-12-18(24-20(25)22-13)14-5-7-17(8-6-14)23-19(26)15-3-2-4-16(21)11-15/h2-12H,1H3,(H,23,26) |

InChI 键 |

JJNZRWKEVHQYEP-UHFFFAOYSA-N |

规范 SMILES |

CC1=NC2=NC(=CN2C=C1)C3=CC=C(C=C3)NC(=O)C4=CC(=CC=C4)Br |

产品来源 |

United States |

Foundational & Exploratory

Unraveling the Inhibition of SARS-CoV-2 nsp13: A Technical Guide to a Potent Helicase Inhibitor

For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the mechanism of action for a representative inhibitor of the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication. While specific data for a compound designated "nsp13-IN-4" is not publicly available, this document synthesizes the current understanding of nsp13 inhibition based on published research of various small molecule inhibitors. The information presented herein is intended to serve as a comprehensive resource for the scientific community engaged in the development of antiviral therapeutics targeting this critical viral enzyme.

Introduction to SARS-CoV-2 nsp13 Helicase

The SARS-CoV-2 nsp13 is a highly conserved non-structural protein within the coronavirus family, playing a pivotal role in viral replication and transcription.[1][2] It is a member of the Superfamily 1B (SF1B) helicases and utilizes the energy from nucleoside triphosphate (NTP) hydrolysis to unwind double-stranded RNA (dsRNA) and DNA (dsDNA) in a 5' to 3' direction.[3][4][5][6] This unwinding activity is crucial for separating the viral RNA strands, a necessary step for the RNA-dependent RNA polymerase (RdRp) to synthesize new viral genomes and messenger RNAs. Additionally, nsp13 possesses RNA 5'-triphosphatase activity, which is implicated in the capping of viral mRNA.[3][6] Given its essential functions, nsp13 is considered a prime target for the development of pan-coronavirus antiviral drugs.[3][7]

Mechanism of Action: Inhibition of nsp13 Helicase Activity

The primary mechanism by which small molecule inhibitors disrupt the function of SARS-CoV-2 nsp13 is through the interference with its enzymatic activities: the NTPase-driven helicase function and the associated ATPase activity. Several inhibitors have been identified to act as noncompetitive inhibitors with respect to ATP, suggesting they bind to a site distinct from the ATP-binding pocket.[4] Computational studies suggest that these inhibitors may bind to both the nucleotide and the 5'-RNA binding sites.[4]

The binding of an inhibitor to nsp13 can lead to a conformational change in the enzyme, thereby preventing the proper binding or translocation along the nucleic acid substrate. This ultimately results in the cessation of duplex unwinding. By inhibiting the helicase activity, these compounds effectively halt the replication and transcription of the viral genome, thus suppressing viral propagation.

Quantitative Data on nsp13 Inhibitors

The following table summarizes key quantitative data for various reported inhibitors of SARS-CoV-2 nsp13, providing a comparative overview of their potency.

| Compound Class/Name | Assay Type | Parameter | Value | Reference |

| Natural Flavonoids | Helicase Unwinding | IC50 | Low µM | [4] |

| ATPase Activity | IC50 | Low µM | [4] | |

| Suramin-related compounds | Helicase Unwinding (FRET) | IC50 | Not specified | [3] |

| FPA-124 | Helicase Unwinding (FRET) | IC50 | Not specified | [3] |

| IOWH-032 | ATPase Activity | IC50 | Low µM | [8] |

| Helicase Unwinding | IC50 | Low µM | [8] | |

| Bismuth Salts | NTPase Activity | Inhibition | Dose-dependent | [5] |

| RNA Helicase Activity | Inhibition | Dose-dependent | [5] |

Experimental Protocols

Detailed methodologies for key experiments cited in the study of nsp13 inhibitors are provided below.

Fluorescence Resonance Energy Transfer (FRET)-based Helicase Assay

This high-throughput assay is used to screen for inhibitors of nsp13's unwinding activity.[3]

Principle: A dsDNA or dsRNA substrate is synthesized with a fluorophore (e.g., Cy3) on one strand and a quencher on the complementary strand. In the double-stranded state, the fluorescence is quenched. Upon unwinding by nsp13, the strands separate, leading to an increase in fluorescence.

Protocol:

-

Substrate Preparation: A 5'-tailed DNA or RNA duplex is prepared by annealing a fluorophore-labeled oligonucleotide to a quencher-labeled complementary strand.

-

Reaction Mixture: The reaction buffer contains Tris-HCl, NaCl, MgCl2, DTT, and ATP.

-

Enzyme and Inhibitor Incubation: Recombinant SARS-CoV-2 nsp13 is pre-incubated with the test compound (inhibitor) for a defined period at a specific temperature.

-

Initiation of Reaction: The reaction is initiated by the addition of the FRET substrate.

-

Data Acquisition: The increase in fluorescence is monitored over time using a plate reader. The initial reaction velocities are calculated.

-

Data Analysis: IC50 values are determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

ATPase Activity Assay

This assay measures the ATP hydrolysis activity of nsp13, which is coupled to its helicase function.[4]

Principle: The amount of inorganic phosphate (Pi) released from ATP hydrolysis is quantified using a colorimetric method, such as the malachite green assay.

Protocol:

-

Reaction Mixture: The reaction buffer contains Tris-HCl, NaCl, MgCl2, DTT, and a defined concentration of ATP.

-

Enzyme and Inhibitor Incubation: Purified nsp13 is pre-incubated with the test compound.

-

Reaction Initiation: The reaction is started by the addition of ATP.

-

Reaction Termination: The reaction is stopped after a specific time by adding a quenching solution (e.g., EDTA).

-

Color Development: A malachite green-molybdate reagent is added, which forms a colored complex with the released Pi.

-

Measurement: The absorbance is measured at a specific wavelength (e.g., 620 nm).

-

Data Analysis: The amount of Pi released is calculated from a standard curve. IC50 values are determined from dose-response curves.

Cellular Antiviral Assay

This assay evaluates the efficacy of the inhibitor in a cellular context.[3]

Principle: The ability of the compound to inhibit SARS-CoV-2 replication in a susceptible cell line (e.g., Vero E6) is measured.

Protocol:

-

Cell Culture: Vero E6 cells are seeded in 96-well plates and grown to confluence.

-

Infection: Cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with serial dilutions of the test compound.

-

Incubation: The plates are incubated for a defined period (e.g., 48-72 hours).

-

Quantification of Viral Replication: Viral replication can be assessed by various methods, such as:

-

Plaque Assay: To determine the number of infectious virus particles.

-

RT-qPCR: To quantify viral RNA levels.

-

Immunofluorescence: To detect viral protein expression.

-

-

Data Analysis: EC50 (half-maximal effective concentration) values are calculated from the dose-response curves.

Visualizing the Mechanism and Workflows

The following diagrams, generated using Graphviz, illustrate the signaling pathway of nsp13, the experimental workflow for inhibitor screening, and the logical relationship of the inhibition mechanism.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SARS-Coronavirus-2 Nsp13 Possesses NTPase and RNA Helicase Activities That Can Be Inhibited by Bismuth Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 7. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Discovery and Synthesis of SARS-CoV-2 nsp13 Helicase Inhibitors: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the discovery and characterization of inhibitors targeting the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication. As the initially specified compound "nsp13-IN-4" does not correspond to a publicly documented inhibitor, this document focuses on the general methodologies and findings in the field, using publicly identified inhibitors as illustrative examples.

Introduction to SARS-CoV-2 nsp13 as a Drug Target

The SARS-CoV-2 nsp13 is a highly conserved helicase within the coronavirus family, playing a critical role in viral RNA replication and transcription by unwinding double-stranded nucleic acids.[1][2] Its essential function and high degree of conservation make it an attractive target for the development of broad-spectrum antiviral therapeutics. The nsp13 protein possesses both RNA unwinding and 5'-triphosphatase activities, both of which are crucial for the viral life cycle.

Discovery of nsp13 Inhibitors: A Multi-pronged Approach

The discovery of SARS-CoV-2 nsp13 inhibitors has largely followed a structured workflow, beginning with computational screening and progressing to in vitro validation.

Computational Screening

Due to the urgency of the COVID-19 pandemic, many research efforts have focused on in silico methods to rapidly identify potential inhibitors from large compound libraries, including approved drugs that could be repurposed.[1][2]

-

Homology Modeling : In the absence of a crystal structure for SARS-CoV-2 nsp13 at the beginning of the pandemic, researchers generated homology models based on the crystal structures of related coronavirus helicases, such as SARS-CoV and MERS-CoV nsp13.[2] These models, representing both the apo (unbound) and substrate-bound conformations, provided the structural basis for virtual screening.[2]

-

Virtual Screening : Large libraries of chemical compounds, often containing hundreds of thousands to millions of molecules, were screened in silico against the ATP-binding site of the nsp13 homology models.[2][3] This high-throughput virtual screening (HTvS) identified compounds with a high predicted binding affinity, which were then prioritized for experimental validation.[2][3]

In Vitro Validation

Top-scoring hits from virtual screening are procured and subjected to a battery of in vitro biochemical and biophysical assays to confirm their inhibitory activity against purified recombinant nsp13.

Quantitative Data on nsp13 Inhibitors

Several compounds have been identified as inhibitors of SARS-CoV-2 nsp13. The following tables summarize the in vitro inhibitory activities of some of these compounds.

| Compound | Type | Target Activity | IC50 | Reference |

| Repurposed Drugs | ||||

| Lumacaftor | Approved Drug | ATPase | 0.3 mM | [2] |

| Cepharanthine | Approved Drug | ATPase | 0.4 mM | [2] |

| Natural Products (Flavonoids) | ||||

| Myricetin | Natural Flavonoid | Unwinding | Nanomolar range | [1] |

| Quercetin | Natural Flavonoid | Unwinding | Nanomolar range | [1] |

| Kaempferol | Natural Flavonoid | Unwinding | Nanomolar range | [1] |

| Flavanone | Natural Flavonoid | Unwinding | Nanomolar range | [1] |

| Baicalein | Natural Flavonoid | Unwinding | Low micromolar range | [1] |

| Flavanone-7-glucoside | Natural Flavonoid | Unwinding | Low micromolar range | [1] |

| Licoflavone C | Natural Flavonoid | Unwinding & ATPase | Micromolar range | [1] |

| Other Compounds | ||||

| SSYA10–001 | Small Molecule | Unwinding | 46 nM | [1] |

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and advancement of research. The following sections provide synopses of key experimental protocols.

Recombinant nsp13 Expression and Purification

The expression vector for SARS-CoV-2 nsp13 can be constructed and the protein expressed in E. coli BL21(DE3) cells. Purification is typically achieved using affinity chromatography (e.g., Ni-NTA) followed by size-exclusion chromatography.

nsp13 ATPase Activity Assay

This assay measures the ATP hydrolysis activity of nsp13 by quantifying the release of inorganic phosphate (Pi).

Protocol:

-

Prepare a reaction mixture containing 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.25 mM ATP, and 150 nM of purified nsp13.[2][4]

-

Add varying concentrations of the test inhibitor to the reaction mixture.

-

Stop the reaction and detect the released inorganic phosphate by adding a malachite green and molybdate-based colorimetric reagent.[2]

-

After a 5-minute incubation at room temperature, measure the absorbance at 620 nm using a microplate reader.[4]

-

Calculate the IC50 values from the dose-response curves.

nsp13 Helicase Unwinding Assay

This assay measures the ability of nsp13 to unwind a double-stranded nucleic acid substrate. A common method is a Fluorescence Resonance Energy Transfer (FRET)-based assay.

Protocol:

-

Design a nucleic acid substrate with a fluorophore and a quencher on opposite strands. When the substrate is double-stranded, the FRET signal is high (or fluorescence is quenched).

-

Prepare a reaction buffer (e.g., 20 mM HEPES pH 7.6, 20 mM NaCl, 5 mM MgCl₂, 0.1 mg/mL BSA).[5]

-

In a 96-well plate, add purified nsp13 (e.g., 5 nM) and the test inhibitor.[5]

-

Initiate the unwinding reaction by adding the FRET-labeled duplex substrate (e.g., 50 nM) and ATP (e.g., 100 µM).[5]

-

Monitor the change in fluorescence over time using a plate reader. As nsp13 unwinds the duplex, the fluorophore and quencher are separated, leading to a change in the fluorescence signal.

-

Determine the initial reaction velocities and calculate the IC50 values.

In Vitro Antiviral Activity Assay

This assay determines the efficacy of the inhibitor in a cellular context.

Protocol:

-

Seed a suitable cell line (e.g., Vero E6 or A549-ACE2-TMPRSS2) in 96-well or 384-well plates and incubate overnight.[3][6]

-

Treat the cells with serial dilutions of the test compound.

-

Infect the cells with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Incubate the plates for a defined period (e.g., 24-72 hours).[6][7]

-

Assess the viral-induced cytopathic effect (CPE) or quantify viral replication. This can be done through various methods:

-

Determine the 50% effective concentration (EC50) from the dose-response curve.

-

Concurrently, perform a cytotoxicity assay (e.g., CellTiter-Glo) on uninfected cells treated with the inhibitor to determine the 50% cytotoxic concentration (CC50).[6] The selectivity index (SI = CC50/EC50) can then be calculated.

Synthesis of nsp13 Inhibitors

The synthesis of novel nsp13 inhibitors is guided by the structure-activity relationship (SAR) data obtained from the initial screening and validation of hit compounds. For natural product inhibitors like flavonoids, the focus is often on the synthesis of derivatives to improve potency, selectivity, and pharmacokinetic properties. For repurposed drugs, the synthesis routes are already established. The development of novel chemical scaffolds would involve multi-step organic synthesis, which is beyond the scope of this overview.

Conclusion

The discovery of SARS-CoV-2 nsp13 inhibitors represents a promising avenue for the development of effective COVID-19 therapeutics. The workflow, combining computational and experimental approaches, has proven effective in identifying and validating several classes of inhibitors. Further research focusing on lead optimization and in vivo studies is necessary to translate these findings into clinical applications. The detailed protocols and data presented in this guide serve as a valuable resource for researchers in the field of antiviral drug discovery.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiviral In Vitro Screening Using SARS-CoV-2 and MERS-CoV - Cytotoxicity of Drugs [protocols.io]

- 4. biorxiv.org [biorxiv.org]

- 5. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 6. protocols.io [protocols.io]

- 7. Rapid in vitro assays for screening neutralizing antibodies and antivirals against SARS-CoV-2 - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In vitro Antiviral Activity of Remdesivir Against SARS-CoV-2 and its Variants [journal-jbv.apub.kr]

In Vitro Characterization of SARS-CoV-2 nsp13-IN-4: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the in vitro characterization of SARS-CoV-2 nsp13-IN-4, a potent and selective small-molecule inhibitor of the viral helicase nsp13. The SARS-CoV-2 non-structural protein 13 (nsp13) is a crucial enzyme for viral replication, possessing both helicase and nucleoside triphosphatase (NTPase) activities, making it a prime target for antiviral drug development.[1][2][3][4] This document summarizes the quantitative data regarding the inhibitory effects of nsp13-IN-4 and provides detailed experimental protocols for its characterization.

Quantitative Inhibitory Activity of nsp13-IN-4

The inhibitory potency of this compound was evaluated against the single-stranded DNA (ssDNA)-stimulated ATPase activity of the nsp13 helicase. The half-maximal inhibitory concentration (IC50) values were determined to quantify the efficacy of the compound.

| Target Activity | Substrate | IC50 (µM) |

| nsp13 ATPase Activity | ssDNA+ | 57[5] |

| nsp13 ATPase Activity | ssDNA- | 240[5] |

Experimental Protocols

The following are detailed methodologies for key experiments typically employed in the in vitro characterization of SARS-CoV-2 nsp13 inhibitors like nsp13-IN-4.

Recombinant nsp13 Protein Expression and Purification

To produce the nsp13 enzyme for in vitro assays, a recombinant expression system is utilized.

-

Plasmid Construction: The gene encoding SARS-CoV-2 nsp13 is cloned into an expression vector, such as pMAL-c2X, which allows for the expression of the protein fused with a tag (e.g., Maltose-Binding Protein, MBP) for purification.[6]

-

Protein Expression: The expression vector is transformed into a suitable host, commonly E. coli or insect cells (e.g., Sf9 or Hi5 cells using a baculovirus system).[7] The cells are cultured and induced to express the recombinant protein.

-

Purification: The cells are harvested and lysed. The tagged nsp13 protein is then purified from the cell lysate using affinity chromatography corresponding to the tag (e.g., amylose resin for MBP-tagged protein). Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.

nsp13 ATPase Activity Assay (Colorimetric)

This assay measures the ATP hydrolysis activity of nsp13 by quantifying the release of inorganic phosphate (Pi).

-

Reaction Mixture: A typical reaction mixture contains 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.25 mM ATP, and a defined concentration of purified nsp13 (e.g., 150 nM).[3][4] To measure ssDNA-stimulated ATPase activity, a single-stranded DNA oligonucleotide is included in the reaction.

-

Inhibitor Addition: Various concentrations of nsp13-IN-4 (or a DMSO control) are pre-incubated with the nsp13 enzyme before the addition of ATP to initiate the reaction.

-

Reaction and Detection: The reaction is incubated at 37°C for a set period (e.g., 20 minutes).[3][4] The reaction is then stopped, and the amount of released phosphate is determined using a colorimetric method, such as the malachite green assay, where a complex of malachite green, molybdate, and free orthophosphate is formed and its absorbance is measured.[3][4]

-

Data Analysis: The IC50 value is calculated by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

nsp13 Helicase Activity Assay (Fluorescence Resonance Energy Transfer - FRET)

This high-throughput assay monitors the unwinding of a nucleic acid duplex by nsp13 in real-time.

-

Substrate Design: A nucleic acid substrate is designed with a fluorophore and a quencher on opposite strands. When the duplex is intact, the quencher suppresses the fluorophore's signal.

-

Reaction Setup: The FRET substrate is incubated with purified nsp13 enzyme in a suitable reaction buffer. The reaction is initiated by the addition of ATP.

-

Inhibitor Testing: nsp13-IN-4 at various concentrations is pre-incubated with the nsp13 enzyme before the addition of the substrate and ATP.[8][9]

-

Detection: As nsp13 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. This increase is monitored over time using a plate reader.[8][9]

-

Data Analysis: The initial reaction velocities are calculated from the fluorescence data. The percentage of inhibition is determined relative to a DMSO control, and the IC50 value is calculated.

Gel-Based Helicase Assay

This method provides a direct visualization of the unwinding of a nucleic acid substrate.

-

Substrate Preparation: A radiolabeled or fluorescently labeled oligonucleotide is annealed to a longer, unlabeled complementary strand to create a partial duplex with a 5' overhang, which is the preferred substrate for nsp13.[8][10]

-

Unwinding Reaction: The labeled substrate is incubated with nsp13 in a reaction buffer containing ATP and the inhibitor at various concentrations.[8] A "trap" oligonucleotide, which is complementary to the longer unlabeled strand, is often included to prevent re-annealing of the unwound strands.[8]

-

Product Analysis: The reaction products are separated by native polyacrylamide gel electrophoresis (PAGE).[8] The gel is then imaged to visualize the separated single-stranded product and the remaining double-stranded substrate.

-

Quantification: The band intensities are quantified to determine the percentage of unwound substrate at each inhibitor concentration, allowing for the determination of inhibitory activity.

Visualizations

Experimental Workflow for nsp13-IN-4 Inhibition Assay

Caption: Workflow for determining the IC50 of nsp13-IN-4.

Mechanism of nsp13 Inhibition by nsp13-IN-4

Caption: Inhibition of nsp13 ATPase activity by nsp13-IN-4.

References

- 1. portlandpress.com [portlandpress.com]

- 2. researchgate.net [researchgate.net]

- 3. pubs.acs.org [pubs.acs.org]

- 4. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. SARS-Coronavirus-2 Nsp13 Possesses NTPase and RNA Helicase Activities That Can Be Inhibited by Bismuth Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. The stalk domain of SARS-CoV-2 NSP13 is essential for its helicase activity - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide: Structure-Activity Relationship of Novel SARS-CoV-2 Nsp13 Helicase Inhibitors

For Immediate Release

This technical guide provides a detailed overview of the structure-activity relationship (SAR) for a novel series of SARS-CoV-2 Non-structural protein 13 (Nsp13) helicase inhibitors. The content herein is intended for researchers, scientists, and drug development professionals engaged in antiviral research and development. This document summarizes the quantitative data, experimental methodologies, and key structural insights from the discovery and characterization of these compounds, including the notable analog, nsp13-IN-4.

Introduction

The SARS-CoV-2 Nsp13 is a highly conserved helicase essential for viral replication and transcription, making it a prime target for the development of broad-spectrum antiviral therapeutics.[1] This guide focuses on a series of small-molecule inhibitors identified through a high-throughput screening campaign, culminating in the characterization of their inhibitory effects on the ATPase activity of Nsp13.

The core of this investigation is the work published by Yazdi, A.K., et al. in ACS Infectious Diseases (2022), which details the kinetic characterization of Nsp13's ATPase activity and the discovery of six small-molecule inhibitors.[1] Among these, nsp13-IN-4 (designated as C4(d) in the study) represents a key analog in a series that provides valuable insights into the structural requirements for Nsp13 inhibition.

Quantitative Data Summary

A library of 5,000 small molecules was screened, leading to the identification of six compounds with inhibitory activity against the single-stranded DNA (ssDNA)-stimulated ATPase function of Nsp13.[1] The inhibitory concentrations (IC50) for these compounds are presented in the table below. The compound nsp13-IN-4 is highlighted as a reference within this analog series.

| Compound ID | Chemical Structure | ssDNA+ ATPase IC50 (µM)[1] | ssDNA- ATPase IC50 (µM)[1] |

| C1(d) | 4-(5-(4-chlorophenyl)-1H-pyrazol-3-yl)morpholine | 6 ± 0.5 | > 250 |

| C2(d) | 4-(5-(4-methoxyphenyl)-1H-pyrazol-3-yl)morpholine | 16 ± 2 | > 250 |

| C3(d) | 4-(5-(p-tolyl)-1H-pyrazol-3-yl)morpholine | 21 ± 1 | > 250 |

| C4(d) (nsp13-IN-4) | 4-(5-(4-bromophenyl)-1H-pyrazol-3-yl)morpholine | 57 | 240 |

| C5(d) | 4-(5-(4-(trifluoromethyl)phenyl)-1H-pyrazol-3-yl)morpholine | 31 ± 2 | > 250 |

| C6(d) | 4-(5-(3,4-dichlorophenyl)-1H-pyrazol-3-yl)morpholine | 50 ± 6 | > 250 |

Structure-Activity Relationship (SAR) Analysis

The identified inhibitors share a common 4-(5-phenyl-1H-pyrazol-3-yl)morpholine scaffold, with variations in the substitution pattern on the phenyl ring. The SAR analysis of this series reveals the following key points:

-

Halogen Substitution: The presence of a halogen at the para-position of the phenyl ring is a common feature among the most potent analogs. The chloro-substituted analog (C1(d)) exhibits the highest potency with an IC50 of 6 µM.[1] The bromo-substituted analog (C4(d), nsp13-IN-4) is less potent (IC50 = 57 µM).[1]

-

Electron-Donating Groups: The presence of electron-donating groups, such as a methoxy group (C2(d), IC50 = 16 µM) or a methyl group (C3(d), IC50 = 21 µM), results in moderate potency.[1]

-

Electron-Withdrawing Groups: An electron-withdrawing trifluoromethyl group (C5(d)) leads to an IC50 of 31 µM.[1]

-

Di-substitution: The 3,4-dichloro-substituted analog (C6(d)) shows a decreased potency (IC50 = 50 µM) compared to the mono-chloro-substituted analog.[1]

-

Selectivity: A noteworthy observation is the selectivity of most of these inhibitors for the ssDNA-stimulated ATPase activity of nsp13, with significantly weaker or no inhibition of the basal ATPase activity in the absence of ssDNA.[1]

Experimental Protocols

The following is a detailed methodology for the key experiment cited in the discovery of nsp13-IN-4 and its analogs.

Nsp13 ATPase Activity Assay (Bioluminescence-Based)

This assay quantifies the ATPase activity of SARS-CoV-2 Nsp13 by measuring the amount of ATP consumed in the enzymatic reaction. The remaining ATP is detected using a bioluminescent reporter system.

Materials:

-

SARS-CoV-2 Nsp13 enzyme

-

Assay Buffer: 25 mM HEPES (pH 7.5), 50 mM NaCl, 1 mM DTT, 5 mM MgCl2, and 0.01% (v/v) Triton X-100.

-

Single-stranded DNA (ssDNA) oligonucleotide

-

Adenosine 5'-triphosphate (ATP)

-

Kinase-Glo® Luminescent Kinase Assay Kit (Promega)

-

384-well assay plates

-

Plate reader capable of measuring luminescence

Procedure:

-

Compound Preparation: Test compounds (including nsp13-IN-4 analogs) are serially diluted in DMSO and then further diluted in the assay buffer.

-

Reaction Mixture Preparation: A reaction mixture is prepared containing the Nsp13 enzyme and ssDNA in the assay buffer.

-

Assay Protocol: a. Dispense the test compounds into the 384-well assay plates. b. Add the Nsp13 enzyme and ssDNA mixture to the wells containing the compounds and incubate for a specified period to allow for compound-enzyme interaction. c. Initiate the enzymatic reaction by adding ATP to each well. d. Incubate the reaction mixture at a controlled temperature for a defined duration to allow for ATP hydrolysis. e. Stop the reaction and measure the remaining ATP by adding the Kinase-Glo® reagent according to the manufacturer's instructions. f. Measure the luminescence signal using a plate reader. The luminescence intensity is inversely proportional to the Nsp13 ATPase activity.

-

Data Analysis: The percentage of inhibition is calculated for each compound concentration relative to a DMSO control. IC50 values are determined by fitting the dose-response data to a four-parameter logistic equation.

Visualizations

Experimental Workflow for Nsp13 Inhibitor Screening

Logical Relationship of Nsp13 Inhibition

References

Selectivity Profile of SARS-CoV-2 nsp13-IN-4: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of SARS-CoV-2 nsp13-IN-4, a small-molecule inhibitor of the viral non-structural protein 13 (nsp13) helicase. The nsp13 helicase is an essential enzyme for SARS-CoV-2 replication, making it a prime target for antiviral drug development. This document summarizes the available quantitative data, details the experimental protocols used for its characterization, and visualizes key pathways and workflows.

Core Data Presentation

The inhibitory activity of this compound has been quantified against the ATPase function of nsp13, which is crucial for its helicase activity. The compound, also referred to as C4(d) in the primary literature, demonstrates selectivity for the single-stranded DNA (ssDNA) stimulated ATPase activity over the basal ATPase activity in the absence of ssDNA.

| Target | Assay Type | Substrate/Stimulator | IC50 (µM) | Reference |

| SARS-CoV-2 nsp13 | Bioluminescent ATPase Assay | ssDNA | 57 | [1] |

| SARS-CoV-2 nsp13 | Bioluminescent ATPase Assay | None | 240 | [1] |

Experimental Protocols

The following is a detailed methodology for the key bioluminescent ATPase assay used to determine the potency of this compound. This protocol is based on the methods described by Yazdi, A.K., et al. in ACS Infectious Diseases (2022).[1]

Bioluminescent nsp13 ATPase Inhibition Assay

This assay quantifies the ATPase activity of nsp13 by measuring the amount of ATP remaining in the reaction mixture using a luciferase-based system. A decrease in luminescence indicates ATP hydrolysis by nsp13, and the inhibitory effect of a compound is measured by its ability to prevent this decrease.

1. Reagents and Materials:

-

Enzyme: Purified recombinant SARS-CoV-2 nsp13

-

Assay Buffer: 20 mM HEPES (pH 7.5), 5 mM magnesium acetate, 5% glycerol, and varying concentrations of other additives like NaCl, KCl, BSA, Triton X-100, and DTT as optimized.

-

Substrate: ATP

-

Stimulator (for ssDNA+ assay): 30b PolyT ssDNA (100 nM final concentration)

-

Inhibitor: this compound dissolved in DMSO

-

Detection Reagent: Kinase-Glo Luminescent Kinase Assay Kit (Promega, Cat# V6712)

-

Plate: 384-well white, opaque plates

2. Assay Procedure:

-

Compound Plating: Prepare serial dilutions of this compound in DMSO. Dispense the diluted compounds into the 384-well assay plates. Include DMSO-only wells as a negative control (100% activity) and wells with a known potent inhibitor or without enzyme as a positive control (0% activity).

-

Enzyme Preparation: Prepare the nsp13 enzyme solution in the assay buffer. For the ssDNA-stimulated assay (ssDNA+), include 100 nM of 30b PolyT ssDNA in the enzyme solution.

-

Reaction Incubation: Add the nsp13 enzyme solution (with or without ssDNA) to the wells containing the test compounds. Incubate for a defined period at room temperature to allow for compound binding to the enzyme.

-

Initiation of Reaction: Initiate the ATPase reaction by adding ATP to each well.

-

Reaction Termination and Detection: After a specific incubation time (e.g., 60 minutes) at a controlled temperature (e.g., 37°C), add the Kinase-Glo reagent to each well. This reagent simultaneously stops the enzymatic reaction and initiates the luminescence reaction.

-

Data Acquisition: Incubate the plate for a short period at room temperature to stabilize the luminescent signal. Measure the luminescence using a plate reader.

3. Data Analysis:

-

The raw luminescence units (RLU) are inversely proportional to the nsp13 ATPase activity.

-

Normalize the data using the high (DMSO only) and low (no enzyme or potent inhibitor) controls.

-

Plot the percentage of inhibition against the logarithm of the inhibitor concentration.

-

Fit the resulting dose-response curve using a suitable nonlinear regression model (e.g., four-parameter logistic equation) to determine the IC50 value.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of nsp13 within the SARS-CoV-2 replication and transcription complex (RTC). Nsp13 utilizes the energy from ATP hydrolysis to unwind the viral dsRNA, a critical step for RNA synthesis by the RNA-dependent RNA polymerase (RdRp, nsp12).

References

Kinetic Analysis of nsp13 Inhibition: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the kinetic analysis of inhibitors targeting the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral replication and a prime target for antiviral drug development. Due to the absence of publicly available data for a specific compound designated "nsp13-IN-4," this document synthesizes methodologies and findings from studies on various known nsp13 inhibitors to serve as a detailed instructional resource.

Core Concepts in nsp13 Inhibition

Nsp13 is a multi-domain protein that utilizes the energy from ATP hydrolysis to unwind double-stranded RNA and DNA, a critical step in viral genome replication.[1][2] Inhibition of its helicase or ATPase activity can effectively halt viral propagation.[3] Kinetic analysis is crucial for characterizing the potency and mechanism of action of potential inhibitors, providing invaluable data for drug development.

Quantitative Data Summary

The following tables summarize key kinetic parameters for nsp13 and inhibition constants for several published inhibitors. This data provides a baseline for comparing the potency of novel compounds.

Table 1: Kinetic Parameters of SARS-CoV-2 nsp13

| Parameter | Substrate | Value | Reference |

| ATPase Activity | |||

| Km (ATP) | ATP | 0.043 ± 0.012 mM | [4] |

| kcat | ATP | 211 ± 26 min-1 | [4] |

| Unwinding-Associated Activity | |||

| Km (dsDNA) | dsDNA | 1.22 ± 0.29 µM | [4] |

| Km (ATP) | ATP | 0.47 ± 0.06 mM | [4] |

| kcat | dsDNA/ATP | 54.25 ± 5.3 min-1 | [4] |

| Km (DNA) | DNA | 2.6 µM | [5] |

| Km (RNA) | RNA | 1.0 µM | [5] |

Table 2: IC50 Values of Various nsp13 Inhibitors

| Inhibitor | Assay Type | IC50 (µM) | Reference |

| Lumacaftor | ATPase Activity | 300 | [6] |

| Cepharanthine | ATPase Activity | 400 | [6] |

| Quercetin | Unwinding Activity | 8.4 - 16.9 | [4] |

| Licoflavone C | Unwinding & ATPase Activity | Micromolar range | [1][4] |

| Flavanone | Unwinding Activity | Nanomolar range | [1][4] |

| Kaempferol | Unwinding Activity | Nanomolar range | [1][4] |

| Myricetin | Unwinding Activity | Nanomolar range | [1][4] |

| Punicalagin | Helicase Activity | 21.6 nM (KD) | [7] |

| Au(PEt3)Cl | ATPase Activity | ~1 | [8] |

| AuCl | ATPase & Unwinding Activity | 0.20 ± 0.01 & 0.20 ± 0.03 | [8] |

| Various Small Molecules | ATPase Activity | 6 - 50 |

Experimental Protocols

Detailed methodologies are essential for the replication and validation of kinetic studies. Below are protocols for key assays used to characterize nsp13 inhibitors.

nsp13 ATPase Activity Assay (Malachite Green-Based)

This colorimetric assay quantifies ATP hydrolysis by measuring the release of inorganic phosphate (Pi), which forms a complex with malachite green and molybdate.[6][9][10]

Protocol:

-

Reaction Mixture Preparation: Prepare a 20 µL reaction mixture containing 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.25 mM ATP, and 150 nM of purified nsp13 protein.

-

Inhibitor Addition: Add various concentrations of the test inhibitor (e.g., nsp13-IN-4) or DMSO as a control to the reaction mixtures.

-

Incubation: Incubate the reaction mixtures at 37°C for 20 minutes.

-

Color Development: Add 80 µL of a malachite green and ammonium molybdate dye solution to each reaction and incubate at room temperature for 5 minutes.

-

Measurement: Measure the absorbance of the resulting complex using a microplate reader at a wavelength of 620-650 nm.

-

Data Analysis: Calculate the rate of ATP hydrolysis and determine the IC₅₀ value of the inhibitor by fitting the dose-response data to a suitable equation.

FRET-Based Helicase (Unwinding) Assay

This assay monitors the unwinding of a double-stranded nucleic acid substrate in real-time. The substrate is labeled with a fluorophore (e.g., Cy3) and a quencher (e.g., BHQ-2) on opposite strands. Unwinding separates the fluorophore and quencher, resulting in an increase in fluorescence.[5][11]

Protocol:

-

Substrate Preparation: Design a nucleic acid substrate with a 5' single-stranded overhang for nsp13 loading. Anneal a fluorophore-labeled oligonucleotide to a complementary quencher-labeled oligonucleotide.

-

Reaction Setup: In a 384-well plate, dispense the test compound at various concentrations.

-

Enzyme Addition: Add a solution containing purified nsp13 (e.g., 1-4 nM) to the wells and incubate for 10 minutes.

-

Reaction Initiation: Start the reaction by adding a solution containing the FRET substrate (e.g., 50 nM) and ATP (e.g., 100 µM to 2 mM). A competitor oligonucleotide can be included to prevent re-annealing of the unwound strands.

-

Fluorescence Monitoring: Immediately begin monitoring the fluorescence signal in a kinetic mode using a microplate reader.

-

Data Analysis: Determine the initial reaction velocities from the linear phase of the fluorescence increase. Calculate the percent inhibition for each compound concentration and determine the IC₅₀ value.

Visualizations

The following diagrams illustrate key concepts and workflows in the kinetic analysis of nsp13 inhibition.

Caption: Potential mechanisms of nsp13 inhibition.

Caption: Workflow for the malachite green-based ATPase assay.

Caption: Workflow for the FRET-based helicase unwinding assay.

Conclusion

The kinetic analysis of nsp13 inhibitors is a multi-faceted process that requires robust and reproducible assays. By employing the techniques outlined in this guide, researchers can effectively characterize the potency and mechanism of action of novel antiviral compounds. The provided data on known inhibitors serves as a valuable benchmark for these efforts. Further investigations, including biophysical binding assays and structural studies, will be crucial for the development of next-generation, broad-spectrum coronavirus inhibitors targeting the essential nsp13 helicase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 3. What are SARS-CoV-1 Nsp13 inhibitors and how do they work? [synapse.patsnap.com]

- 4. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Punicalagin as an allosteric NSP13 helicase inhibitor potently suppresses SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. researchgate.net [researchgate.net]

Targeting the Engine of Viral Replication: A Technical Guide to the Inhibition of SARS-CoV-2 nsp13 Helicase

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides an in-depth overview of the SARS-CoV-2 non-structural protein 13 (nsp13), a critical helicase enzyme for viral replication and a promising target for broad-spectrum antiviral therapeutics. Due to a paucity of specific data on "SARS-CoV-2 nsp13-IN-4," this document focuses on the broader strategies and methodologies for identifying and characterizing inhibitors of nsp13, contextualizing the limited available information on nsp13-IN-4 within the larger landscape of nsp13-targeted drug discovery.

The Central Role of nsp13 in the Coronavirus Life Cycle

The SARS-CoV-2 nsp13 is a highly conserved protein among coronaviruses, sharing 99.8% sequence identity with its SARS-CoV-1 counterpart.[1][2] This helicase is a crucial component of the viral replication-transcription complex (RTC).[1] It utilizes the energy from nucleoside triphosphate (NTP) hydrolysis to unwind double-stranded RNA and DNA, a process essential for the replication of the viral genome.[1][3] The dual enzymatic functions of nsp13, its ATPase and helicase activities, make it an attractive target for antiviral drug development.[4][5]

Quantitative Data on nsp13 Inhibitors

A number of small molecules have been identified as inhibitors of SARS-CoV-2 nsp13. The following table summarizes the available quantitative data for some of these compounds, including the limited information on this compound.

| Compound | Target Activity | IC50 | Cell-based Antiviral Activity (EC50) | Reference |

| This compound | ssDNA+ ATPase | 57 µM | Not Available | |

| FPA-124 | Helicase | Not Available | Yes (Vero E6 cells) | [1] |

| Suramin-related compounds | Helicase | Not Available | Yes (Vero E6 cells) | [1] |

| Lumacaftor | ATPase | ~0.3 mM | Not Available | [2][6] |

| Cepharanthine | ATPase | ~0.4 mM | Yes (Vero cells) | [2][6] |

| Myricetin | Unwinding | Nanomolar range | Not Available | [4] |

| Quercetin | Unwinding | Nanomolar range | Not Available | [4] |

| Kaempferol | Unwinding | Nanomolar range | Not Available | [4] |

| Flavanone | Unwinding | Nanomolar range | Not Available | [4] |

| Licoflavone C | Unwinding & ATPase | 1.2 µM (unwinding), 24 µM (ATPase) | Not Available | [4] |

| SSYA10-001 | Unwinding | 46 nM | Not Available | [4] |

Experimental Protocols for nsp13 Inhibitor Characterization

The identification and characterization of nsp13 inhibitors rely on a suite of biochemical and cell-based assays. The following are detailed methodologies for key experiments.

Expression and Purification of Recombinant nsp13

-

Vector Construction: The coding sequence for SARS-CoV-2 nsp13 is cloned into an expression vector, often with an N-terminal tag such as Maltose-Binding Protein (MBP) or Glutathione S-transferase (GST) to improve solubility and facilitate purification.[7][8]

-

Protein Expression: The expression vector is transformed into a suitable host, such as E. coli (e.g., BL21(DE3) strain) or insect cells.[1][7] Protein expression is induced under optimized conditions (e.g., temperature, inducer concentration).

-

Purification: The tagged nsp13 protein is purified from cell lysates using affinity chromatography (e.g., Ni-NTA for His-tagged proteins, amylose resin for MBP-tagged proteins).[7] Further purification steps, such as ion-exchange and size-exclusion chromatography, may be employed to achieve high purity.[7]

ATPase Activity Assay

A colorimetric assay based on the detection of inorganic phosphate (Pi) released during ATP hydrolysis is commonly used.[2][7]

-

Reaction Mixture: A typical reaction mixture contains a buffer (e.g., 25 mM HEPES, pH 7.5), salts (e.g., 50 mM NaCl, 5 mM MgCl₂), a reducing agent (e.g., 1 mM DTT), a defined concentration of ATP (e.g., 0.25 mM), and purified nsp13 (e.g., 150 nM).[2][7] The inhibitor is added at varying concentrations.

-

Incubation: The reaction is incubated at 37°C for a set time (e.g., 20 minutes).[2][7]

-

Detection: The reaction is stopped, and the amount of released Pi is quantified by adding a malachite green-molybdate reagent, which forms a colored complex with Pi.[2][7] The absorbance is measured at a specific wavelength (e.g., 620-640 nm).

-

Data Analysis: The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

FRET-Based Helicase Unwinding Assay

This high-throughput compatible assay measures the unwinding of a DNA or RNA duplex in real-time.[1]

-

Substrate: A nucleic acid substrate is prepared by annealing a fluorophore-labeled oligonucleotide to a quencher-labeled complementary strand, creating a duplex with a 5' overhang for helicase loading.[1]

-

Reaction Mixture: The reaction includes a buffer, ATP, the FRET substrate, and purified nsp13. The inhibitor is added at various concentrations.

-

Measurement: As nsp13 unwinds the duplex, the fluorophore and quencher are separated, resulting in an increase in fluorescence intensity. This is monitored over time using a plate reader.[1]

-

Data Analysis: The initial reaction velocity is calculated, and the IC50 is determined by plotting the inhibition of unwinding activity against the inhibitor concentration.

Cell-Based Antiviral Assay

This assay determines the efficacy of an inhibitor in a cellular context.

-

Cell Culture: A susceptible cell line, such as Vero E6 cells, is seeded in multi-well plates.[1][6]

-

Infection and Treatment: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI) and simultaneously treated with various concentrations of the inhibitor.

-

Endpoint Measurement: After a defined incubation period (e.g., 24-72 hours), the antiviral effect is quantified. This can be done by:

-

Plaque Reduction Assay: Counting the number of viral plaques formed.

-

RT-qPCR: Measuring the reduction in viral RNA levels.

-

Immunofluorescence: Detecting viral antigens.

-

Cell Viability Assay: Measuring the cytopathic effect (CPE) of the virus.

-

-

Data Analysis: The EC50 (half-maximal effective concentration) and CC50 (half-maximal cytotoxic concentration) are calculated to determine the antiviral potency and selectivity index (CC50/EC50).

Visualizing Mechanisms and Workflows

Experimental Workflow for nsp13 Inhibitor Screening

Caption: A generalized workflow for the discovery and validation of SARS-CoV-2 nsp13 inhibitors.

Mechanism of the FRET-Based Helicase Assay

Caption: Schematic of the FRET-based assay for measuring nsp13 helicase activity.

Conclusion

The SARS-CoV-2 nsp13 helicase remains a high-priority target for the development of novel, broad-spectrum antiviral drugs. While specific information on individual inhibitors like nsp13-IN-4 is limited in the public domain, the established methodologies for screening and characterization provide a clear path forward for drug discovery efforts. Future research should focus on identifying potent and selective nsp13 inhibitors with favorable pharmacokinetic profiles and demonstrating their efficacy in preclinical and clinical settings.

References

- 1. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. pubs.acs.org [pubs.acs.org]

- 5. SARS-Coronavirus-2 Nsp13 Possesses NTPase and RNA Helicase Activities That Can Be Inhibited by Bismuth Salts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 7. biorxiv.org [biorxiv.org]

- 8. Mechanism of Nucleic Acid Unwinding by SARS-CoV Helicase | PLOS One [journals.plos.org]

Uncharted Territory: The Cellular Journey of NSP13-IN-4 Remains Undocumented

A comprehensive review of publicly available scientific literature and data reveals a significant information gap concerning the cellular uptake and subcellular localization of the compound designated as NSP13-IN-4. As of December 2025, no experimental data or research publications detailing the cellular behavior of this specific inhibitor have been identified.

This absence of information prevents the creation of an in-depth technical guide as requested. Key aspects crucial for such a document, including quantitative data on cell permeability, mechanisms of cellular entry, and its distribution within subcellular compartments, are currently not available in the public domain.

NSP13, a non-structural protein of SARS-CoV-2, is a well-documented and essential enzyme for viral replication, making it a prime target for antiviral drug development. The scientific community has extensively studied its structure, function, and interaction with various inhibitors. However, the specific compound "NSP13-IN-4" does not appear in published research, suggesting it may be a novel, yet-to-be-disclosed therapeutic candidate or an internal designation within a research program.

Without foundational data, it is impossible to construct the requested tables summarizing quantitative uptake data, detail the experimental protocols used for its characterization, or generate meaningful diagrams of its potential signaling pathways or experimental workflows.

For researchers, scientists, and drug development professionals interested in the cellular pharmacology of NSP13 inhibitors, it is recommended to monitor upcoming publications and presentations at relevant scientific conferences. Should "NSP13-IN-4" be an internal codename, accessing internal research and development documentation would be necessary to proceed with a detailed analysis.

We encourage researchers with information on NSP13-IN-4 to share their findings with the scientific community to accelerate the collective effort in developing effective antiviral therapies. Until then, the cellular odyssey of NSP13-IN-4 remains an uncharted and intriguing area of research.

The Impact of Small-Molecule Inhibitors on Viral RNA Replication: A Technical Overview of SARS-CoV-2 nsp13 Helicase Inhibition

For the attention of Researchers, Scientists, and Drug Development Professionals.

This technical guide provides an in-depth analysis of the inhibitory effects of various small molecules on the SARS-CoV-2 non-structural protein 13 (nsp13), a helicase essential for viral RNA replication. The nsp13 helicase, a highly conserved protein among coronaviruses, unwinds double-stranded RNA and DNA in a 5' to 3' direction, a process critical for the replication and transcription of the viral genome.[1][2][3] Its essential role makes it a prime target for the development of antiviral therapeutics.[4][5][6] This document summarizes key quantitative data on select inhibitors, details the experimental protocols used for their characterization, and visualizes the underlying mechanisms and experimental workflows.

Quantitative Data on nsp13 Inhibition

The inhibitory potential of several compounds against the enzymatic activities of SARS-CoV-2 nsp13 has been evaluated. The following tables summarize the half-maximal inhibitory concentration (IC50) and half-maximal effective concentration (EC50) values for selected natural compounds and other small molecules. These values are crucial for comparing the potency of different inhibitors and guiding further drug development efforts.

Table 1: Inhibitory Activity of Natural Flavonoids against SARS-CoV-2 nsp13

| Compound | Target Activity | IC50 (µM) |

| Myricetin | Unwinding Activity | Nanomolar range[3][7] |

| Quercetin | Unwinding Activity | Nanomolar range[3][7] |

| Kaempferol | Unwinding Activity | Nanomolar range[3][7] |

| Flavanone | Unwinding Activity | Nanomolar range[3][7] |

| Licoflavone C | Unwinding Activity | Micromolar range[3][7] |

| Licoflavone C | ATPase Activity | 24[3] |

Table 2: Inhibitory Activity of Other Compounds against SARS-CoV-2 nsp13

| Compound | Target Activity | IC50 (µM) | EC50 (nM) | Cell Line |

| Cepharanthine | ATPase Activity | 400[7][8] | - | - |

| Punicalagin | Helicase Activity | 0.427[9] | - | - |

| Punicalagin | Viral Replication | - | 196[9] | Vero |

| Punicalagin | Viral Replication | - | 347[9] | A549-ACE2 |

| SSYA10-001 | Unwinding Activity | 1.73[3] | - | - |

| FPA-124 | Helicase Activity | Not specified | - | - |

| Suramin-related compounds | Helicase Activity | Not specified | - | - |

Table 3: Kinetic Parameters of SARS-CoV-2 nsp13

| Substrate | Parameter | Value |

| dsDNA | K_m | 1.22 ± 0.29 µM[3][7] |

| ATP (for unwinding) | K_m | 0.47 ± 0.06 mM[3][7] |

| - | k_cat | 54.25 ± 5.3 min⁻¹[3][7] |

Experimental Protocols

The following sections detail the methodologies employed in the characterization of nsp13 inhibitors.

Nsp13 ATPase Activity Assay

This colorimetric assay measures the release of inorganic phosphate (Pi) during ATP hydrolysis by nsp13.

-

Reaction Mixture Preparation: A 20 µL reaction mixture is prepared containing 25 mM HEPES (pH 7.5), 50 mM NaCl, 5 mM MgCl₂, 1 mM DTT, 0.25 mM ATP, and 150 nM of purified nsp13 enzyme.[1]

-

Inhibitor Addition: Various concentrations of the test inhibitor are added to the reaction mixture. A control reaction without the inhibitor is also prepared.

-

Incubation: The reaction mixtures are incubated at 37 °C for 20 minutes to allow for ATP hydrolysis.[1]

-

Color Development: 80 µL of a malachite green and molybdate (AM/MG) reagent is added to each reaction. The mixture is incubated at room temperature for 5 minutes to allow for the formation of a colored complex between the released phosphate and the reagent.[1]

-

Measurement: The absorbance of the solution is measured using a plate reader to quantify the amount of phosphate released. The IC50 value is determined by plotting the percentage of inhibition against the inhibitor concentration.

Fluorescence Resonance Energy Transfer (FRET)-based DNA Unwinding Assay

This high-throughput assay monitors the unwinding of a double-stranded DNA (dsDNA) substrate by nsp13 in real-time.

-

Substrate: A fluorescently labeled dsDNA substrate is used. One strand is labeled with a fluorophore (e.g., Cy3), and the complementary strand is labeled with a quencher. When the DNA is double-stranded, the fluorescence is quenched.

-

Reaction Setup: The assay is typically performed in a 384-well plate format. A solution of nsp13 is dispensed into wells containing the test compounds.[10]

-

Reaction Initiation: The unwinding reaction is initiated by the addition of the FRET-labeled dsDNA substrate and ATP.

-

Fluorescence Reading: The fluorescence intensity is measured at regular intervals (e.g., every 90 seconds).[10] As nsp13 unwinds the dsDNA, the fluorophore and quencher are separated, resulting in an increase in fluorescence.

-

Data Analysis: The initial reaction velocity is calculated from the rate of fluorescence increase. The IC50 values are determined by comparing the velocities in the presence of inhibitors to the control.[10]

Cell-Based Antiviral Assay

This assay evaluates the ability of a compound to inhibit viral replication in a cellular context.

-

Cell Culture: A suitable cell line that is susceptible to SARS-CoV-2 infection (e.g., Vero E6, A549-ACE2) is cultured in appropriate media.

-

Infection: The cells are infected with SARS-CoV-2 at a specific multiplicity of infection (MOI).

-

Compound Treatment: The infected cells are treated with various concentrations of the test compound.

-

Incubation: The treated cells are incubated for a defined period (e.g., 48 hours) to allow for viral replication.

-

Quantification of Viral Replication: The extent of viral replication is quantified using various methods, such as:

-

Western Blot: Measuring the expression levels of viral proteins (e.g., nucleocapsid protein, NP).[5]

-

Quantitative PCR (qPCR): Quantifying the amount of viral RNA.

-

Plaque Reduction Assay: Counting the number of viral plaques formed.

-

-

Data Analysis: The EC50 value, the concentration of the compound that reduces viral replication by 50%, is calculated.

Mechanism of Action and Signaling Pathways

The primary mechanism by which these inhibitors affect viral RNA replication is through the direct inhibition of the nsp13 helicase. Nsp13 is a crucial component of the viral replication-transcription complex (RTC).[11][12] By blocking its ability to unwind RNA secondary structures, these inhibitors effectively halt the progression of the RNA-dependent RNA polymerase (RdRp) along the viral genome, thereby preventing the synthesis of new viral RNA.[13]

Some inhibitors, like the flavonoids, have been shown to be noncompetitive inhibitors with respect to ATP, suggesting they bind to a site distinct from the ATP-binding pocket.[3][7] Computational studies suggest that these compounds may bind to both the nucleotide and the 5'-RNA binding sites of nsp13.[3][7] Punicalagin has been identified as an allosteric inhibitor, meaning it binds to a site other than the active site to induce a conformational change that inhibits enzyme activity.[9]

The following diagrams illustrate the proposed mechanism of nsp13 inhibition and the general workflow for inhibitor screening.

Caption: Mechanism of nsp13 inhibition and its effect on viral RNA replication.

Caption: General workflow for the screening and validation of nsp13 inhibitors.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. biorxiv.org [biorxiv.org]

- 3. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Diketo acid inhibitors of nsp13 of SARS-CoV-2 block viral replication - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. SARS-CoV-2 helicase NSP13 hijacks the host protein EWSR1 to promote viral replication by enhancing RNA unwinding activity - PMC [pmc.ncbi.nlm.nih.gov]

- 6. SARS-CoV-2 nsp13 Restricts Episomal DNA Transcription without Affecting Chromosomal DNA - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Punicalagin as an allosteric NSP13 helicase inhibitor potently suppresses SARS-CoV-2 replication in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Structural basis for helicase-polymerase coupling in the SARS-CoV-2 replication-transcription complex - PMC [pmc.ncbi.nlm.nih.gov]

- 12. What are SARS-CoV-1 Nsp13 inhibitors and how do they work? [synapse.patsnap.com]

- 13. biorxiv.org [biorxiv.org]

Methodological & Application

Application Notes: Cell-Based Assay for SARS-CoV-2 nsp13-IN-4

For Researchers, Scientists, and Drug Development Professionals

Introduction

The severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2), the causative agent of COVID-19, relies on a complex machinery of viral proteins for its replication and propagation within host cells. Among these, the non-structural protein 13 (nsp13) is a highly conserved helicase essential for the viral life cycle.[1] Nsp13 utilizes the energy from ATP hydrolysis to unwind double-stranded RNA and DNA, a critical step in viral genome replication.[1][2] Its indispensable role and high conservation among coronaviruses make nsp13 a prime target for the development of broad-spectrum antiviral therapeutics.[1]

SARS-CoV-2 nsp13-IN-4 is a potent and selective small-molecule inhibitor of the nsp13 helicase. It has been shown to inhibit the single-stranded DNA-stimulated ATPase activity of nsp13, demonstrating its potential as a direct-acting antiviral agent. This document provides a detailed protocol for a cell-based assay to evaluate the antiviral efficacy of this compound by measuring the inhibition of viral replication in a relevant cell culture model.

Principle of the Assay

A direct measurement of nsp13 helicase activity within infected cells is complex. Therefore, a robust and widely accepted method to assess the efficacy of an nsp13 inhibitor is to measure the downstream effect of its target engagement – the inhibition of overall viral replication. This protocol describes a cell-based viral replication inhibition assay using Vero E6 cells, which are highly susceptible to SARS-CoV-2 infection.

The assay involves infecting Vero E6 cells with SARS-CoV-2 and subsequently treating them with varying concentrations of this compound. The efficacy of the inhibitor is determined by quantifying the reduction in viral replication through several established endpoints:

-

Viral RNA Quantification by RT-qPCR: Measures the amount of viral genetic material in the cell culture supernatant.

-

Cytopathic Effect (CPE) Reduction Assay: Visually assesses the inhibitor's ability to protect cells from virus-induced death.

-

Viral Protein Expression by Immunofluorescence: Detects the level of a specific viral protein, such as the nucleocapsid protein (NP), within the infected cells.

By comparing these endpoints in treated versus untreated cells, the half-maximal effective concentration (EC50) of this compound can be determined. Additionally, a cytotoxicity assay is run in parallel on uninfected cells to determine the half-maximal cytotoxic concentration (CC50) and calculate the selectivity index (SI = CC50/EC50), a critical parameter for evaluating the therapeutic potential of an antiviral compound.

Data Presentation

The quantitative data generated from this cell-based assay can be summarized in the following tables for clear comparison and analysis.

Table 1: Antiviral Activity of this compound

| Measurement Endpoint | EC50 (µM) |

| Viral RNA Reduction (RT-qPCR) | |

| Cytopathic Effect (CPE) Reduction | |

| Nucleocapsid Protein Reduction (Immunofluorescence) |

Table 2: Cytotoxicity and Selectivity Index of this compound

| Cell Line | CC50 (µM) | Selectivity Index (SI) |

| Vero E6 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the role of nsp13 in the SARS-CoV-2 replication cycle and the workflow of the cell-based assay.

References

Application Notes and Protocols for NSP13 Helicase Activity Assay

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for assessing the enzymatic activity of SARS-CoV-2 non-structural protein 13 (NSP13) helicase and evaluating the inhibitory potential of compounds such as NSP13-IN-4.

NSP13 is a crucial enzyme for the replication and transcription of the viral RNA genome, making it a prime target for antiviral drug development.[1][2][3][4] This document outlines the principles of a fluorescence resonance energy transfer (FRET)-based helicase assay, provides a step-by-step experimental protocol, and includes information on data analysis and presentation.

Principle of the NSP13 Helicase Activity Assay

The NSP13 helicase unwinds double-stranded (ds) DNA or RNA in a 5' to 3' direction, a process fueled by the hydrolysis of nucleoside triphosphates (NTPs).[5][6][7][8] A common method to measure this activity is a FRET-based assay.[2][9] This assay utilizes a partially double-stranded nucleic acid substrate. One strand is labeled with a fluorophore (e.g., Cy3), and the complementary strand is labeled with a quencher (e.g., BHQ2) at the opposite end.[6][10][11]

In the annealed state, the close proximity of the fluorophore and quencher results in the quenching of the fluorescent signal. When NSP13 unwinds the duplex, the fluorophore- and quencher-labeled strands dissociate, leading to an increase in fluorescence.[10][11] The rate of this fluorescence increase is directly proportional to the helicase activity. Potential inhibitors will slow down or stop this process, resulting in a reduced rate of fluorescence increase.

Experimental Workflow

The following diagram illustrates the general workflow for the NSP13 helicase activity assay.

Caption: Workflow for the NSP13 helicase activity and inhibition assay.

Detailed Experimental Protocol

This protocol is adapted from established fluorescence-based assays for SARS-CoV-2 NSP13 helicase.[2][9][10][12]

Materials and Reagents

-

NSP13 Enzyme: Purified, tag-free full-length SARS-CoV-2 NSP13.

-

Nucleic Acid Substrate: A partially double-stranded DNA or RNA substrate with a 5' overhang. The longer strand is labeled with a fluorophore (e.g., Cy3) and the shorter, complementary strand with a quencher (e.g., BHQ2).

-

Assay Buffer: 20 mM HEPES (pH 7.5), 25 mM KCl, 5 mM MgCl₂, 1 mM TCEP, 0.005% Triton X-100, and 0.1 mg/mL BSA.[12]

-

ATP Solution: Adenosine triphosphate (ATP) prepared in assay buffer.

-

Inhibitor: NSP13-IN-4 dissolved in an appropriate solvent (e.g., DMSO).

-

Control Compounds: A known inhibitor (e.g., ellagic acid) as a positive control and the solvent (e.g., DMSO) as a negative control.[1]

-

Plate: 384-well, black, flat-bottom plates suitable for fluorescence measurements.

-

Instrumentation: A plate reader capable of kinetic fluorescence measurements with appropriate excitation and emission wavelengths for the chosen fluorophore/quencher pair (e.g., for Cy3, excitation ~530 nm, emission ~570 nm).[10]

Assay Procedure

-

Reagent Preparation:

-

Prepare a 2x stock solution of the NSP13 enzyme in assay buffer.

-

Prepare a 2x stock solution containing the nucleic acid substrate and ATP in assay buffer.

-

Prepare serial dilutions of NSP13-IN-4 and control compounds in the assay buffer. The final concentration of the solvent (e.g., DMSO) should be consistent across all wells and typically kept low (e.g., <1%).

-

-

Reaction Setup:

-

Initiation and Measurement:

Data Analysis

-

Calculate Initial Reaction Velocity: For each well, determine the initial reaction velocity by calculating the slope of the linear portion of the fluorescence signal versus time plot.

-

Data Normalization: Normalize the data by setting the average velocity of the negative control (DMSO) wells to 100% activity and the average velocity of a no-enzyme or potent inhibitor control to 0% activity.

-

IC₅₀ Determination: Plot the normalized reaction velocities against the logarithm of the inhibitor concentration. Fit the data to a dose-response curve (e.g., using a four-parameter logistic equation) to determine the half-maximal inhibitory concentration (IC₅₀) for NSP13-IN-4.

Quantitative Data for Known NSP13 Inhibitors

The following table summarizes the IC₅₀ values for some known inhibitors of NSP13 helicase activity. This data can be used as a reference for comparison with the results obtained for NSP13-IN-4.

| Compound | Assay Type | Target Activity | IC₅₀ (µM) | Reference |

| Ellagic Acid | Fluorescence-based | Helicase Unwinding | 0.67 | [1] |

| Compound A16 | Fluorescence-based | Helicase Unwinding | 1.25 | [1] |

| Compound B3 | Fluorescence-based | Helicase Unwinding | 0.98 | [1] |

| SSYA10-001 | FRET-based | Helicase Unwinding | 1.73 | [6] |

| Quercetin | FRET-based | Helicase Unwinding | 6.8 | [6] |

| Licoflavone C | FRET-based | Helicase Unwinding | 9.9 | [6] |

| Cepharanthine | Colorimetric | ATPase | 400 | [4] |

| Lumacaftor | Colorimetric | ATPase | 300 | [13] |

| AuCl | FRET-based | DNA Unwinding | 0.20 | [14] |

| AuCl | Colorimetric | ATPase | 0.20 | [14] |

Signaling Pathway and Logical Relationships

The following diagram illustrates the role of NSP13 in viral replication and the mechanism of inhibition.

Caption: Mechanism of NSP13 helicase in viral replication and its inhibition.

References

- 1. mdpi.com [mdpi.com]

- 2. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Identifying SARS-CoV-2 antiviral compounds by screening for small molecule inhibitors of nsp13 helicase | Crick [crick.ac.uk]

- 4. Discovery of COVID-19 Inhibitors Targeting the SARS-CoV2 Nsp13 Helicase - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Natural Compounds Inhibit SARS-CoV-2 nsp13 Unwinding and ATPase Enzyme Activities - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Unwinding mechanism of SARS-CoV helicase (nsp13) in the presence of Ca2+, elucidated by biochemical and single-molecular studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. The stalk domain of SARS-CoV-2 NSP13 is essential for its helicase activity - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. Monitoring SARS-CoV-2 Nsp13 helicase binding activity using expanded genetic code techniques - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. biorxiv.org [biorxiv.org]

- 13. The current state of validated small molecules inhibiting SARS-CoV-2 nonstructural proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Application Notes and Protocols for the Use of SARS-CoV-2 nsp13 Helicase Inhibitors in Replicon Systems

For Researchers, Scientists, and Drug Development Professionals

Introduction

The SARS-CoV-2 non-structural protein 13 (nsp13) is a highly conserved helicase essential for viral replication and transcription, making it a prime target for antiviral drug development.[1][2][3] Nsp13 is a member of the superfamily 1 (SF1) helicases and utilizes its ATPase activity to unwind double-stranded RNA (dsRNA) and DNA in a 5' to 3' direction.[4] This activity is critical for resolving RNA secondary structures and enabling the viral RNA-dependent RNA polymerase (RdRp) to proceed during genome replication.[4]

Replicon systems are powerful tools for studying viral replication and for high-throughput screening (HTS) of antiviral compounds in a safe BSL-2 laboratory setting, as they are self-replicating viral genomes that lack the genes for structural proteins and are therefore incapable of producing infectious virus particles.[5][6][7][8] These systems typically incorporate a reporter gene, such as luciferase or green fluorescent protein (GFP), allowing for a quantifiable readout of viral replication.[5][7]

This document provides detailed application notes and protocols for the evaluation of SARS-CoV-2 nsp13 inhibitors, using a representative compound (referred to herein as nsp13-IN-4, with data from published inhibitors), in a SARS-CoV-2 replicon system.

Data Presentation: Efficacy of nsp13 Helicase Inhibitors

The following table summarizes the quantitative data for a representative nsp13 inhibitor, SSYA10-001, which targets the SARS-CoV helicase and has been shown to be effective in replicon assays. This data serves as an example of the expected outcomes when evaluating a potent nsp13 inhibitor.

| Compound | Assay Type | Target | EC₅₀ (µM) | CC₅₀ (µM) | Selectivity Index (SI = CC₅₀/EC₅₀) |

| SSYA10-001 | SARS-CoV Replicon Assay | nsp13 Helicase | 8.95 | >250 | >27.9 |

Table 1: Antiviral activity and cytotoxicity of a representative nsp13 inhibitor in a replicon system. Data is for SSYA10-001, an inhibitor of the highly homologous SARS-CoV nsp13.[9]

Signaling Pathway: Role of nsp13 in Viral Replication and Immune Evasion

The nsp13 helicase plays a multifaceted role in the viral life cycle. Beyond its essential function in RNA replication, it is also implicated in suppressing the host innate immune response. The diagram below illustrates the central role of nsp13 in the viral replication-transcription complex and its interaction with host factors.

Caption: SARS-CoV-2 nsp13 helicase function in replication and its inhibition.

Experimental Workflow: Screening nsp13 Inhibitors in a Replicon System

The following diagram outlines the typical workflow for evaluating the efficacy of nsp13 inhibitors using a SARS-CoV-2 replicon assay.

Caption: High-throughput screening workflow for nsp13 inhibitors.

Experimental Protocols

SARS-CoV-2 Replicon RNA In Vitro Transcription

This protocol describes the generation of replicon RNA from a bacterial artificial chromosome (BAC) containing the replicon cDNA.[5]

Materials:

-

BAC containing the SARS-CoV-2 replicon cDNA downstream of a T7 promoter.

-

Restriction enzyme (e.g., MluI) to linearize the BAC.

-

T7 RNA polymerase.

-

Anti-reverse cap analog (ARCA).

-

NTPs (ATP, CTP, GTP, UTP).

-

RNase inhibitor.

-

DNase I.

-

RNA purification kit.

Procedure:

-

Linearize the replicon BAC DNA with a suitable restriction enzyme that cuts downstream of the 3' end of the replicon sequence.

-

Purify the linearized DNA using a PCR purification kit or phenol-chloroform extraction followed by ethanol precipitation.

-

Set up the in vitro transcription reaction using the T7 RNA polymerase, linearized DNA template, ARCA, NTPs, and RNase inhibitor.

-

Incubate the reaction at 37°C for 2-4 hours.

-

Treat the reaction with DNase I to remove the DNA template.

-

Purify the transcribed replicon RNA using an RNA purification kit.

-

Quantify the RNA concentration and assess its integrity via gel electrophoresis.

Replicon Assay for nsp13 Inhibitor Screening

This protocol outlines the steps for electroporating replicon RNA into host cells and measuring the effect of nsp13-IN-4 on replicon replication.[5][6][10]

Materials:

-

Huh-7.5 or BHK-21 cells.

-

In vitro transcribed SARS-CoV-2 replicon RNA.

-

Electroporator and cuvettes.

-

Opti-MEM or similar electroporation buffer.

-

Complete growth medium.

-

384-well plates.

-

nsp13-IN-4 compound series (serially diluted).

-

Luciferase assay reagent.

-

Luminometer.

Procedure:

-

Prepare a single-cell suspension of Huh-7.5 or BHK-21 cells.

-

Mix the cells with the replicon RNA in an electroporation cuvette.

-

Electroporate the cells using optimized parameters for the specific cell line.

-

Resuspend the electroporated cells in complete growth medium.

-

Seed the cells into 384-well plates at an optimized density (e.g., 5,000-10,000 cells/well).[6]

-

Add serially diluted nsp13-IN-4 to the wells. Include appropriate controls (e.g., DMSO as a negative control, a known inhibitor like remdesivir as a positive control).

-

Incubate the plates for 24-48 hours at 37°C.

-

Measure the reporter gene expression. For a luciferase reporter, add the luciferase assay reagent and measure luminescence using a plate reader.

-

Plot the dose-response curve and calculate the EC₅₀ value for nsp13-IN-4.

Cytotoxicity Assay

This protocol is performed in parallel with the replicon assay to determine the cytotoxicity of nsp13-IN-4.

Materials:

-

Huh-7.5 or BHK-21 cells (not electroporated).

-

Complete growth medium.

-

384-well plates.

-

nsp13-IN-4 compound series (serially diluted).

-

Cell viability reagent (e.g., CellTiter-Glo, MTS).

-

Plate reader.